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2-Methylbutanal

Flavor chemistry Sensory analysis Food formulation

2-Methylbutanal (2-methylbutyraldehyde, C5H10O, MW 86.13) is a branched-chain aliphatic aldehyde produced primarily via Strecker degradation of isoleucine or hydroformylation of 2-butene. As a chiral compound with a boiling point of 91°C and density of 0.804 g/mL at 25°C , it functions as a volatile flavor constituent in fermented foods and beverages and as a chemical intermediate for isoprene and fragrance synthesis.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 57456-98-1
Cat. No. B7770512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutanal
CAS57456-98-1
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(C)C=O
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
InChIKeyBYGQBDHUGHBGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.123e+004 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutanal (CAS 57456-98-1) for Procurement: Key Properties and Industrial Context


2-Methylbutanal (2-methylbutyraldehyde, C5H10O, MW 86.13) is a branched-chain aliphatic aldehyde produced primarily via Strecker degradation of isoleucine [1] or hydroformylation of 2-butene [2]. As a chiral compound with a boiling point of 91°C and density of 0.804 g/mL at 25°C [3], it functions as a volatile flavor constituent in fermented foods and beverages and as a chemical intermediate for isoprene and fragrance synthesis [2][3]. Its procurement selection hinges on differentiation from its structural isomer 3-methylbutanal and other Strecker aldehydes based on sensory impact, formation kinetics, and synthetic selectivity.

2-Methylbutanal vs. 3-Methylbutanal: Why Sensory and Kinetic Differences Prevent Direct Interchange


Although 2-methylbutanal and 3-methylbutanal share the molecular formula C5H10O and are frequently co-discussed as Strecker aldehydes in food chemistry, their substitution without reformulation compromises product quality. Sensory analysis reveals a 3-fold difference in orthonasal odor threshold (1.5 vs. 0.5 µg/kg in water) [1], meaning 3-methylbutanal exerts substantially greater odor impact at equal concentration. Furthermore, 2-methylbutanal formation from isoleucine proceeds with distinct kinetic parameters (activation energy 107.87–178.88 kJ/mol) [2] and differential color-dependent evolution during aging [3], making interchangeable use in flavor formulations or process control scientifically unsound. Synthetic routes also differ: hydroformylation of 2-butene yields 2-methylbutanal with 92.5% selectivity, whereas alternative catalysts and substrates are required for its isomer [4].

Quantitative Evidence Guide: 2-Methylbutanal Differentiation from Closest Analogs


Sensory Threshold Differentiation: 2-Methylbutanal vs. 3-Methylbutanal in Complex Food Matrices

In a cheddar cheese model matrix, 2-methylbutanal exhibits a higher odor detection threshold (175.39 µg/kg) compared to its isomer 3-methylbutanal (150.31 µg/kg), a 16.7% difference [1]. In aqueous systems, the directionality reverses: 2-methylbutanal shows a 3-fold higher threshold (1.5 µg/kg) than 3-methylbutanal (0.5 µg/kg) [2]. The magnitude and direction of threshold differences are matrix-dependent, indicating that sensory impact cannot be extrapolated across formulation contexts.

Flavor chemistry Sensory analysis Food formulation

Kinetic Differentiation: Formation Rate Hierarchy of 2-Methylbutanal vs. 3-Methylbutanal in Maillard Systems

A kinetic model of 2-methylbutanal (2-MB) and 3-methylbutanal (3-MB) formation from glucose/leucine/isoleucine at pH 5.2 and 90–130°C established a defined formation sequence: GL (glucose-leucine) > ML (maltose-leucine) > GI (glucose-isoleucine) > MI (maltose-isoleucine) [1]. The total activation energy range for both aldehydes spans 107.87–178.88 kJ/mol, with 2-MB formation from isoleucine exhibiting distinct temperature sensitivity [1]. Additionally, 2-MB formation is kinetically dependent on the ratio of isoleucine to total amino acids (Rile) [2].

Reaction kinetics Maillard reaction Process control

Synthetic Selectivity: 2-Methylbutanal Yield from 2-Butene Hydroformylation vs. Competing n-Pentanal Formation

In hydroformylation of 2-butene using hydridocarbonyltris(triphenylphosphine) cobalt/rhodium/iridium catalysts, 2-methylbutanal is produced with 92.5% selectivity at 94% conversion, with the competing n-pentanal representing only 7.5% of the aldehyde product mixture [1]. Alternative catalyst systems (e.g., PtCl2(cod)/SnCl2 with P(OPh)3) using equimolar 1- and 2-butene mixtures yield only 80% n-pentanal selectivity under isomerizing conditions [2], while bulky aromatic bisphosphite rhodium catalysts can shift selectivity toward n-pentanal [3].

Catalysis Hydroformylation Process chemistry

Aging-Dependent Evolution: 2-Methylbutanal Accumulation in Dark Beer vs. Pale Beer Matrices

During natural aging of commercial beers, 2-methylbutanal accumulation exhibits pronounced color dependence. Dark beers produce disproportionately high levels of Strecker aldehydes, including 2-methylbutanal, compared to pale beers [1]. Supplementation of isoleucine to fresh beer promoted 2-methylbutanal formation particularly in dark beers, while 2-methylbutanol addition increased 2-methylbutanal irrespective of beer color [1]. This color-dependent instability is not explained by higher precursor concentrations in dark worts, suggesting matrix-specific catalytic pathways.

Beer aging Flavor stability Strecker aldehydes

2-Methylbutanal Application Scenarios Supported by Quantitative Differentiation Evidence


Flavor Formulation for Cheese and Dairy Products Requiring Matrix-Calibrated Dosing

Formulators developing cheddar or related cheese flavors should reference the matrix-specific threshold value of 175.39 µg/kg for 2-methylbutanal [1], rather than extrapolating from aqueous threshold data. The optimal concentration range in cheese models is 175–325 µg/kg [1]. Procurement of analytical-grade 2-methylbutanal with certified purity enables precise dosing within this narrow window, avoiding over- or under-flavoring that would occur if substituting 3-methylbutanal based on its lower matrix threshold (150.31 µg/kg) [1].

Wort Boiling Process Control and Beer Flavor Stability Prediction

Brewing operations seeking to control Strecker aldehyde formation during wort boiling should incorporate the kinetic model of 2-methylbutanal formation, which establishes that glucose-isoleucine and maltose-isoleucine systems produce 2-MB at slower rates than the corresponding leucine systems produce 3-MB [2]. For dark beer producers, shelf-life testing protocols must account for the color-dependent accumulation of 2-methylbutanal during aging [3]; isoleucine-rich adjuncts will elevate 2-MB levels in dark beers more than in pale beers [3].

Chemical Intermediate Synthesis Requiring High Isomeric Purity

Manufacturers synthesizing isoprene (2-methyl-1,3-butadiene) for synthetic rubber production require 2-methylbutanal as an intermediate [4]. The hydroformylation route using triphenylphosphine-modified cobalt/rhodium/iridium catalysts delivers 92.5% selectivity for 2-methylbutanal with only 7.5% n-pentanal [4]. Procurement specifications should prioritize material produced via this or equivalent high-selectivity routes, as n-pentanal contamination introduces linear aldehyde impurities that compromise subsequent polymerization or downstream reaction outcomes.

Sensory Threshold-Based Quality Control for Savory Food Products

Quality control laboratories quantifying 2-methylbutanal in scrambled egg or similar savory matrices should apply the aqueous odor threshold of 1.5 µg/kg [5] for dose-over-threshold (DoT) factor calculations. At a DoT factor of 75 in real egg matrices and 50 in vegan egg formulations [5], 2-methylbutanal contributes measurably to aroma impact but at substantially lower intensity than 3-methylbutanal (DoT factors: 439 and 94, respectively) [5]. This differential impact informs specification limits for raw material acceptance and finished product release.

Technical Documentation Hub

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